molecular formula C20H23NO3 B15035136 N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B15035136
M. Wt: 325.4 g/mol
InChI Key: ISWIQHBSJKIKGQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound It is characterized by the presence of an acetyl group attached to a phenyl ring, a phenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenol, undergoes a reaction with an appropriate acylating agent under acidic or basic conditions to form the acetylphenyl intermediate.

    Formation of the Phenoxy Intermediate: The phenoxy intermediate is synthesized by reacting 3-methyl-4-(propan-2-yl)phenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Coupling Reaction: The final step involves coupling the acetylphenyl intermediate with the phenoxy intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The acetyl group can be reduced to form alcohols.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nucleophilically substituted derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate for various therapeutic applications.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide: can be compared with other acetamide derivatives, phenoxy compounds, and acetylphenyl compounds.

    Examples: N-(3-acetylphenyl)acetamide, 2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide, and other structurally related compounds.

Uniqueness

    Structural Features: The combination of acetyl, phenyl, phenoxy, and acetamide groups in a single molecule.

    Unique applications in various fields due to its specific structural features.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H23NO3/c1-13(2)19-9-8-18(10-14(19)3)24-12-20(23)21-17-7-5-6-16(11-17)15(4)22/h5-11,13H,12H2,1-4H3,(H,21,23)

InChI Key

ISWIQHBSJKIKGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C)C(C)C

Origin of Product

United States

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